ATSP-7041

MDM2 MDMX binding affinity

ATSP-7041 is a hydrocarbon-stapled α-helical peptide that uniquely inhibits both MDM2 and MDMX, achieving complete p53 reactivation. Unlike small-molecule MDM2-selective antagonists (e.g., RG7112), ATSP-7041 inhibits both MDM2 (Ki=0.9 nM) and MDMX (Ki=7 nM). This dual activity delivers 87% tumor growth inhibition in MCF-7 xenografts and sustained target engagement >48 h, enabling every-other-day dosing. Ideal for long-term culture assays and OATP1B1 transport studies. High purity (≥98%) available with reliable CMC documentation.

Molecular Formula C87H125N17O21
Molecular Weight 1745.055
CAS No. 1451197-99-1
Cat. No. B605680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATSP-7041
CAS1451197-99-1
SynonymsATSP-7041;  ATSP 7041;  ATSP7041;  Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2
Molecular FormulaC87H125N17O21
Molecular Weight1745.055
Structural Identifiers
SMILESO=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C
InChIInChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1
InChIKeyUEOCESQEOWHKDQ-YSRHUJMRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ATSP-7041 (CAS 1451197-99-1): A Stapled Peptide Dual MDM2/MDMX Inhibitor for p53 Reactivation


ATSP-7041 is a hydrocarbon-stapled α-helical peptide that functions as a selective dual inhibitor of MDM2 and MDMX, key negative regulators of the tumor suppressor p53 [1]. By binding both MDM2 (Ki = 0.9 nM) and MDMX (Ki = 7 nM) with high affinity, ATSP-7041 reactivates the p53 pathway in a mechanism-dependent manner, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells [1]. The compound demonstrates submicromolar cellular activity in the presence of serum and favorable pharmacokinetic properties in preclinical species [2].

Why ATSP-7041 Cannot Be Replaced by Generic MDM2-Only Inhibitors


Substituting ATSP-7041 with an MDM2-selective small-molecule inhibitor such as RG7112 or idasanutlin (RG7388) results in fundamentally different pharmacodynamic outcomes. ATSP-7041 is a dual MDM2/MDMX inhibitor; MDM2 and MDMX perform non-redundant roles in p53 suppression, and both must be neutralized for maximal p53 reactivation [1]. Small-molecule MDM2 antagonists currently under clinical investigation are practically inactive against MDMX [1], limiting their efficacy in tumors with MDMX overexpression or amplification. The quantitative consequences of this mechanistic divergence are documented below, with ATSP-7041 demonstrating substantially prolonged target engagement and superior tumor growth inhibition relative to RG7112 in head-to-head studies.

ATSP-7041 Differentiated Performance: Head-to-Head and Cross-Study Comparisons


Dual MDM2/MDMX Binding Affinity vs. MDM2-Selective Inhibitors

ATSP-7041 exhibits high-affinity binding to both MDM2 (Ki = 0.9 nM) and MDMX (Ki = 7 nM) as determined by fluorescence polarization competition assays [1]. In contrast, the clinical-stage small-molecule inhibitor RG7112 (MDM2-selective) and idasanutlin (RG7388) are reported to be practically inactive against MDMX [1]. Nutlin-3a, a prototypical MDM2 inhibitor, also lacks MDMX activity [2]. The dual-target profile of ATSP-7041 enables p53 reactivation even in MDMX-overexpressing tumors, a setting where MDM2-only inhibitors fail.

MDM2 MDMX binding affinity Ki dual inhibition

Prolonged Duration of p53 Pathway Activation vs. RG7112

In vitro, the inhibitory effect of ATSP-7041 on p53-MDM2/MDMX complexes persisted for up to 48 hours after drug washout, compared to only 4 hours for the small-molecule MDM2 inhibitor RG7112 [1]. This prolonged effect was accompanied by sustained elevation of p53 target gene products (p21, MDM2, MIC-1) for up to 48 hours, whereas RG7112 effects returned to baseline within 4 hours [2].

p53 pharmacodynamics target engagement RG7112 durability

Superior Tumor Growth Inhibition in MDMX-Overexpressing MCF-7 Xenograft Model vs. RG7112

In the MCF-7 human breast cancer xenograft model (which overexpresses MDMX), intravenous administration of ATSP-7041 at 30 mg/kg every other day (qod) achieved 87% tumor growth inhibition (TGI), whereas the MDM2-selective small-molecule inhibitor RG7112 at 100 mg/kg daily (qd) achieved only 74% TGI [1]. ATSP-7041 also demonstrated significant TGI (61%) in the MDM2-amplified SJSA-1 osteosarcoma model at 30 mg/kg qod [1].

in vivo efficacy xenograft MCF-7 tumor growth inhibition RG7112

In Vitro Inhibition of Hepatic Uptake Transporter OATP1B1: Drug-Drug Interaction Consideration

ATSP-7041 is a substrate and strong inhibitor of OATP1B1, a hepatic uptake transporter, with an IC50 of 0.81 μM (95% CI: 0.66–1.00 μM) in HEK293 cells overexpressing OATP1B1 [1]. This inhibition is comparable to that of cyclosporine A, a known OATP1B1 inhibitor [1]. The clinical analog ALRN-6924 has been reported to inhibit OATP activities in vivo, suggesting that ATSP-7041 may similarly modulate the pharmacokinetics of co-administered OATP1B1 substrates [2].

OATP1B1 drug-drug interaction transporter inhibition DDI hepatic uptake

Optimal Use Cases for ATSP-7041 Based on Differentiated Evidence


Preclinical Efficacy Studies in MDMX-Overexpressing or MDM2/MDMX Co-Amplified Solid Tumors

ATSP-7041 is the tool compound of choice for in vivo xenograft studies where the tumor model exhibits elevated MDMX expression (e.g., MCF-7 breast cancer, certain sarcomas). Its dual inhibitory profile yields superior tumor growth inhibition (87% TGI in MCF-7) compared to MDM2-selective inhibitors [1]. The prolonged pharmacodynamic effect (>48h) supports every-other-day dosing regimens, reducing animal handling and compound consumption [2].

Mechanistic Studies of p53-Dependent Apoptosis and Cell Cycle Arrest

For experiments requiring sustained p53 pathway activation with minimal off-target effects, ATSP-7041 provides robust and durable induction of p53 target genes (p21, MDM2, MIC-1) that persists for up to 48 hours after washout [1]. This makes it suitable for long-term cell culture experiments (e.g., colony formation assays, apoptosis time courses) where transient activation by small-molecule inhibitors is insufficient.

Combination Therapy Studies with OATP1B1 Substrate Drugs (with Caution)

ATSP-7041 may be used to probe transporter-mediated drug-drug interactions in vitro and in vivo. Its potent inhibition of OATP1B1 (IC50 = 0.81 μM) can serve as a positive control or as a tool to assess the contribution of OATP1B1 to the hepatic uptake of co-administered agents [1]. Researchers should account for potential pharmacokinetic interactions when combining ATSP-7041 with OATP1B1 substrates such as statins, methotrexate, or certain tyrosine kinase inhibitors.

Structural Biology and Protein-Protein Interaction Studies

The high-resolution (1.7 Å) X-ray crystal structure of ATSP-7041 bound to MDMX provides atomic-level detail of the stapled peptide-target interaction, including key contacts at Phe19, Trp23, and Leu26 and the role of the hydrocarbon staple in target engagement [1]. This structural information is valuable for structure-based design of next-generation stapled peptide inhibitors and for understanding the molecular basis of dual MDM2/MDMX recognition.

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